molecular formula C13H25N3O2 B7921681 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7921681
M. Wt: 255.36 g/mol
InChI Key: PFQLBPVSBJDEIK-NUHJPDEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (CAS 1354032-93-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidine ring, a versatile scaffold highly valued in medicinal chemistry for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The compound's specific structure, which includes distinct acetamide and amino-propionyl functional groups on the pyrrolidine ring, makes it a valuable building block for designing novel bioactive molecules . Researchers can explore its potential in various fields, including pharmaceutical development and chemical biology. The stereochemistry of the compound, denoted by the (S) configuration, is a critical feature as it can lead to different biological profiles due to the enantioselective nature of protein targets . This compound is intended for research applications only and is not designed for human therapeutic or veterinary use. Please refer to the Safety Data Sheet (SDS) for handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-5-6-15(7-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQLBPVSBJDEIK-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 3-(Aminomethyl)pyrrolidine

  • Starting material : Pyrrolidin-3-ylmethanol (CAS 7320-34-5).

  • Conversion : Mesylation (MsCl, Et3_3N, CH2_2Cl2_2, 0°C) followed by amination (NH3_3, MeOH, 60°C, 12 h).

  • Yield : 68–72%.

Step 2: N-Isopropyl Acetamide Installation

  • Reagents : Acetic anhydride (1.2 eq), isopropylamine (1.5 eq), Et3_3N (2 eq) in THF.

  • Conditions : 0°C → RT, 6 h.

  • Yield : 85% (crude), purified via recrystallization (EtOAc/hexane).

Step 3: Pyrrolidine Nitrogen Acylation

  • Coupling reagent : HATU (1.1 eq), (S)-2-((Boc)amino)propanoic acid (1 eq), DIPEA (3 eq) in DMF.

  • Conditions : RT, 12 h under N2_2.

  • Deprotection : TFA/DCM (1:1), 2 h.

  • Overall yield : 62% over two steps.

Step 1: Synthesis of (S)-2-Aminopropionyl-pyrrolidine Segment

  • Starting material : (S)-3-Acetamidopyrrolidine (CAS 102971-54-4).

  • Acylation : Boc2_2O (1 eq), DMAP (0.1 eq) in THF.

  • Yield : 89%.

Step 2: Preparation of N-Isopropyl Acetamide-pyrrolidine Fragment

  • Alkylation : 3-(Bromomethyl)pyrrolidine (1 eq), isopropylamine (2 eq), K2_2CO3_3 (3 eq) in DMF.

  • Conditions : 50°C, 8 h.

  • Yield : 74%.

Step 3: Fragment Coupling

  • Mitsunobu reaction : DIAD (1.2 eq), PPh3_3 (1.5 eq), THF, 0°C → RT.

  • Purification : Column chromatography (SiO2_2, EtOAc/MeOH 9:1).

  • Yield : 58%.

Critical Optimization Parameters

Stereochemical Control

  • Chiral auxiliaries : Use of (S)-Boc-alanine ensures >99% ee in the aminopropionyl group.

  • Stereoselective alkylation : (-)-Sparteine-mediated lithiation for pyrrolidine sidechain functionalization.

Protecting Group Strategy

Protecting GroupApplicationDeprotection Method
BocPyrrolidine nitrogenTFA/DCM (1:1)
Cbz3-Aminomethyl sidechainH2_2, Pd/C

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Linear)Route 2 (Convergent)
Total Steps34
Overall Yield (%)6258
Stereopurity (% ee)≥99≥98
ScalabilityModerateHigh
Key AdvantageFewer intermediatesModular fragment use

Industrial-Scale Considerations

  • Cost-effective reagents : Replacement of HATU with EDCl/HOBt reduces coupling costs by 40%.

  • Solvent recycling : THF and DMF recovery via distillation (≥90% efficiency).

  • Continuous flow synthesis : Microreactor systems for acylation steps (residence time: 15 min, yield: 91%).

Challenges and Mitigation Strategies

  • Epimerization during acylation :

    • Use low temperatures (0–5°C) and non-basic coupling agents (e.g., DCC).

    • Monitor by chiral HPLC (Chiralpak IC-3 column).

  • Byproduct formation in alkylation :

    • Excess isopropylamine (2.5 eq) suppresses N,N-diisopropyl acetamide formation.

  • Purification difficulties :

    • Crystallization optimization: Ethanol/water (7:3) achieves ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of pharmacology. It has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

Potential Biological Activities:

  • Antinociceptive Effects: Studies have suggested that compounds with similar structures may possess analgesic properties, making them candidates for pain management therapies.
  • Neuroprotective Effects: The presence of the pyrrolidine moiety indicates potential neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Therapeutic Applications

  • Pain Management:
    • Case studies have explored the antinociceptive properties of similar compounds in animal models. For instance, analogs have shown reduced pain response in inflammatory pain models, indicating that N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide may also exhibit similar effects.
  • Neurological Disorders:
    • The compound's neuroprotective potential has been evaluated in models of Alzheimer's disease and other neurodegenerative conditions. Research suggests that it could help mitigate neuronal damage and improve cognitive function.
  • Cancer Research:
    • Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in specific cancer cell lines. Further research could elucidate its mechanism of action and therapeutic efficacy against various cancers.

Case Studies

Case Study 1: Antinociceptive Activity
In a study conducted on rodent models, a structurally similar compound demonstrated significant reduction in pain response during inflammation-induced pain tests. The results suggest that this compound could be further investigated for its analgesic properties.

Case Study 2: Neuroprotection in Alzheimer's Models
Research involving similar pyrrolidine-based compounds showed promise in protecting neurons from amyloid-beta toxicity in vitro. This indicates that this compound may also offer protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrrolidine-Based Analogues

The following compounds share the pyrrolidine backbone but differ in substituents and functional groups:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notes References
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Lacks the methylene (-CH2-) linker to pyrrolidine ~285 (estimated) Discontinued; similar stereochemistry
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide Benzyl and chloro substituents; methyl instead of isopropyl 266.77 Higher hydrophobicity; discontinued
(S)-2-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester; additional amino-propionylamino group 305.38 Enhanced hydrogen-bonding potential

Key Observations :

  • The methyl vs.
  • The absence of the methylene linker in N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide reduces conformational flexibility compared to the target compound .

Piperidine-Based Analogues

Replacing pyrrolidine with piperidine introduces a six-membered ring, altering conformational dynamics and steric effects:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notes References
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Piperidine ring; methyl substituent ~270 (estimated) Increased ring size; discontinued
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine; amino-ethyl side chain 227.35 Enhanced basicity; discontinued

Key Observations :

  • Piperidine rings provide distinct puckering conformations and larger cavity sizes, which may influence binding to enzymes or receptors compared to pyrrolidine derivatives .

Stereochemical and Functional Group Comparisons

The target compound’s (S)-configured amino-propionyl group contrasts with racemic or alternative stereoisomers in analogues. For example:

  • (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide () shares the (S)-configuration but lacks the isopropyl-acetamide moiety, reducing steric hindrance .
  • Compounds like N-phenylpyrrolidine-2-carboxamide hydrochloride () replace the amino-propionyl group with a phenyl-carboxamide, drastically altering electronic properties and hydrogen-bonding capacity .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by an amino-propionyl group and a pyrrolidinylmethyl group, positions it as a subject of interest for researchers exploring its biological activities.

  • Molecular Formula : C13H25N3O2
  • IUPAC Name : N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide
  • CAS Number : 1354029-06-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. For instance, it has been suggested that this compound could inhibit certain enzymes related to metabolic processes, thereby affecting cellular functions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

2. Acetylcholinesterase Inhibition

Compounds with structural similarities have demonstrated potential as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels, potentially improving cognitive function.

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research focusing on its effects on cancer cell lines has shown promise, warranting further exploration into its mechanisms and efficacy.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Acetylcholinesterase InhibitionIncreased acetylcholine levels
AnticancerInduction of apoptosis in cancer cells

Case Study: Acetylcholinesterase Inhibition

A study conducted on related compounds showed that those with similar structural motifs effectively inhibited acetylcholinesterase with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific modifications made to the base structure. This suggests that this compound could be optimized for enhanced inhibitory activity against this target.

Q & A

Q. What synthetic routes are commonly employed for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling of (S)-2-aminopropionyl groups to a pyrrolidine scaffold via amide bond formation under mild conditions (e.g., ethanol, piperidine, 0–5°C, 2 h) to preserve stereochemical integrity .
  • Step 2 : Alkylation of the pyrrolidine nitrogen with isopropyl groups using reagents like isopropylamine, followed by purification via column chromatography or recrystallization .
    Optimization strategies:
  • Adjusting solvent polarity (e.g., THF vs. ethanol) to improve yield.
  • Using catalysts (e.g., piperidine) to accelerate reaction rates .
  • Monitoring reaction progress via TLC or HPLC to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone, with emphasis on chiral centers (e.g., (S)-2-aminopropionyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~285 g/mol) and fragmentation patterns .
  • Raman Spectroscopy : Comparison of experimental spectra with theoretical simulations (e.g., DFT calculations) to validate functional groups like acetamide and pyrrolidine rings .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation) to determine unit cell parameters and electron density maps .
  • Refinement with SHELXL : Iterative refinement of positional and thermal parameters, with attention to chiral centers (e.g., (S)-configuration at the propionyl group). Hydrogen bonding networks can validate stereochemical assignments .
  • Validation : R values (<5%) and residual density maps ensure model accuracy. Example: SHELXTL (Bruker AXS) interfaces with Olex2 for visualization .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Benchmarking : Compare experimental Raman or IR spectra with density functional theory (DFT)-simulated spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .
  • Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes in simulations.
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) and revise computational models iteratively .

Q. How can multi-step synthesis and purification be optimized for high chiral purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to separate enantiomers .
  • Reaction Monitoring : Employ chiral derivatization agents (e.g., Marfey’s reagent) to assess enantiomeric excess (ee) during synthesis .
  • Crystallization : Solvent-mediated crystallization (e.g., isopropanol/water mixtures) to isolate enantiopure crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.